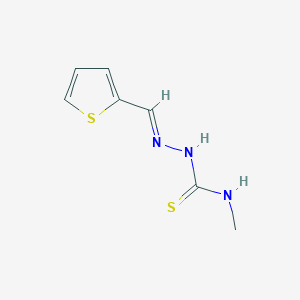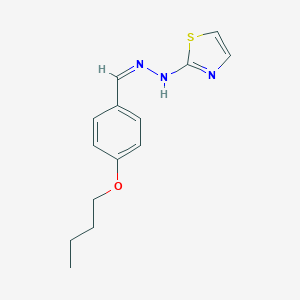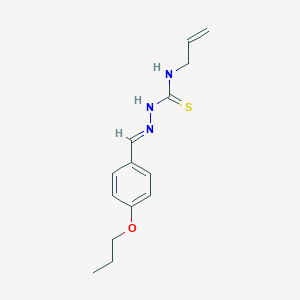![molecular formula C19H11N5O3S B255286 6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B255286.png)
6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well understood. However, one study found that this compound inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been found to have interesting biochemical and physiological effects. One study found that this compound inhibits the growth of human breast cancer cells by inducing apoptosis, or programmed cell death. Another study found that this compound has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to be fluorescent and has potential as a probe for the detection of copper ions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a fluorescent probe for the detection of copper ions. Additionally, this compound has been found to have anti-tumor and anti-inflammatory activity, which may be useful in studying these conditions. However, one limitation of using this compound is that its mechanism of action is not well understood, which may make it difficult to study in certain contexts.
Orientations Futures
There are several potential future directions for research on 6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further study its anti-tumor activity and explore its potential as a cancer treatment. Another direction is to study its anti-inflammatory activity and explore its potential as a treatment for inflammatory conditions. Additionally, further research could be done to understand its mechanism of action and explore its potential as a probe for the detection of other metal ions. Overall, there is much potential for this compound in scientific research.
Méthodes De Synthèse
The synthesis of 6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in several studies. One method involves the reaction of 2-nitrobenzaldehyde, furan-2-carboxylic acid, phenylhydrazine, and thiourea in the presence of acetic acid and glacial acetic acid. Another method involves the reaction of 2-nitrobenzaldehyde, furan-2-carboxylic acid, phenylhydrazine, and thiosemicarbazide in the presence of acetic acid and glacial acetic acid. Both methods have been found to be effective in synthesizing this compound.
Applications De Recherche Scientifique
This compound has been studied for its potential applications in scientific research. One study found that this compound has anti-tumor activity against human breast cancer cells. Another study found that this compound has anti-inflammatory activity in vitro. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of copper ions.
Propriétés
Nom du produit |
6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C19H11N5O3S |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
6-[5-(2-nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H11N5O3S/c25-24(26)14-9-5-4-8-13(14)15-10-11-16(27-15)18-22-23-17(20-21-19(23)28-18)12-6-2-1-3-7-12/h1-11H |
Clé InChI |
UURVZGWSURNYSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[2-(3-bromo-4-methoxybenzoyl)hydrazino]-4-oxo-2-butenoate](/img/structure/B255204.png)
![Ethyl 4-{2-[(2-methylphenoxy)acetyl]hydrazino}-4-oxobutanoate](/img/structure/B255205.png)
![4-(4-fluorophenyl)-N-[(Z)-(2-fluorophenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B255214.png)
![3-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B255215.png)
![3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)propanamide](/img/structure/B255216.png)

![N-[4-(benzyloxy)phenyl]-2-cyano-3-phenylacrylamide](/img/structure/B255219.png)

![Ethyl 2-{2-[2-(benzyloxy)benzylidene]hydrazino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255223.png)

![2-cyano-N-[4-(diethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B255228.png)

![Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B255231.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)acetamide](/img/structure/B255233.png)